molecular formula C10H10N2O B1417427 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 70656-87-0

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B1417427
CAS No.: 70656-87-0
M. Wt: 174.2 g/mol
InChI Key: DIDPQMKDRMWTTD-UHFFFAOYSA-N
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Description

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholecystokinin (CCK) receptors, specifically the CCK-A and CCK-B receptor subtypes . These interactions are crucial as they modulate physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility . The nature of these interactions involves binding to the receptor sites, thereby influencing the receptor’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCK receptors can affect dopaminergic transmission, satiety, and analgesia . These effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to CCK receptors, inhibiting their activity . This inhibition can lead to a decrease in receptor-mediated signaling pathways, ultimately affecting gene expression and cellular responses. Additionally, it may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to alterations in cellular responses, potentially due to the accumulation of degradation products or changes in receptor sensitivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of CCK receptor activity . At higher doses, it may cause toxic or adverse effects, including disruptions in normal physiological processes and potential toxicity to specific organs or tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDPQMKDRMWTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990888
Record name 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70656-87-0
Record name Ro 5-3663
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-5-3663
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89J9947924
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (Ro 5-3663) interact with its target and what are the downstream effects?

A1: Ro 5-3663 acts as a convulsant benzodiazepine, primarily targeting the GABAA receptor complex. Unlike typical benzodiazepines that enhance GABAergic transmission, Ro 5-3663 reduces GABA-mediated transmission. [] This reduction in GABAergic inhibition leads to neuronal hyperexcitability, ultimately resulting in convulsive activity. [, ]

Q2: How does Ro 5-3663 differ from picrotoxin in its convulsant action, despite both targeting the GABAA receptor?

A2: While both Ro 5-3663 and picrotoxin induce convulsions, subtle differences exist in their mechanisms and interactions with other compounds. Certain quinolines, such as PK 8165 and PK 9084, effectively counteract Ro 5-3663-induced seizures but not those caused by picrotoxin. [] This suggests that the precise binding sites or modes of action within the GABAA receptor complex may differ between the two convulsants.

Q3: Does Ro 5-3663 interact with the benzodiazepine binding site of the GABAA receptor?

A3: Research suggests that Ro 5-3663's convulsant effects are independent of the benzodiazepine binding site. Studies have shown that the benzodiazepine receptor antagonist Ro 15-1788, while effective against typical benzodiazepines, does not consistently block Ro 5-3663-induced convulsions. [, ] This further supports the notion that Ro 5-3663 exerts its effects through an alternative binding site or mechanism within the GABAA receptor complex.

Q4: What is the role of GABA in mediating the effects of Ro 5-3663?

A4: Ro 5-3663 disrupts GABA-mediated transmission, specifically by reducing GABA-stimulated chloride influx into neurons. [] This disruption of chloride ion influx diminishes the inhibitory effect of GABA, leading to increased neuronal excitability and potentially contributing to the convulsant activity of Ro 5-3663.

Q5: What is the significance of the ontogenetic development of Ro 5-3663's convulsant action in rats?

A6: Studies investigating the ontogenetic development of Ro 5-3663's convulsant action in rats provide valuable insights into the maturation of the GABAergic system and its role in seizure susceptibility during development. [] These findings contribute to a deeper understanding of age-dependent differences in drug response and potential vulnerabilities to seizures at specific developmental stages.

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